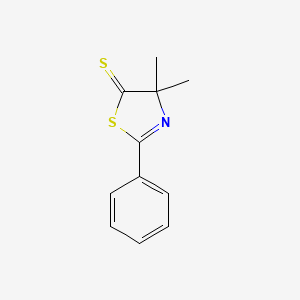![molecular formula C10H19N B14410978 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole CAS No. 87401-71-6](/img/structure/B14410978.png)
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of Grignard reagents, where the reaction of an alkyl halide with magnesium in anhydrous ether forms the Grignard reagent, which then reacts with a suitable precursor to form the desired pyrrole .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically use readily available starting materials and mild reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid, while reduction can yield pyrrolidine derivatives .
Applications De Recherche Scientifique
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
Mécanisme D'action
The mechanism of action of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its aromatic nature allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of an ethyl and methyl group on the pyrrole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyrrole derivatives .
Propriétés
Numéro CAS |
87401-71-6 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
6a-ethyl-1-methyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-3-10-7-4-5-9(10)6-8-11(10)2/h9H,3-8H2,1-2H3 |
Clé InChI |
WIVKIQOSAURQEC-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCCC1CCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


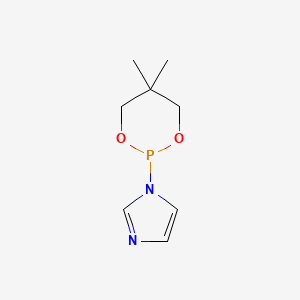
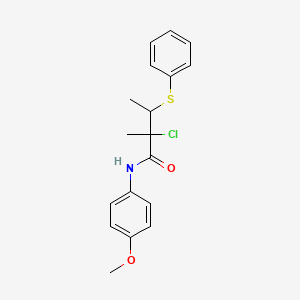
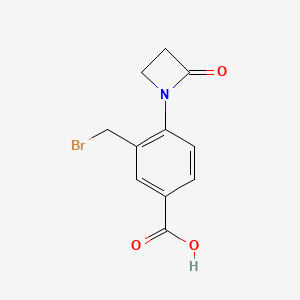
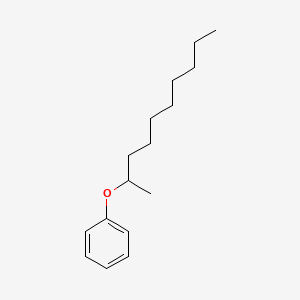
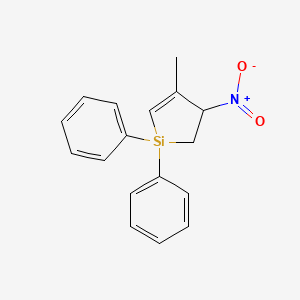
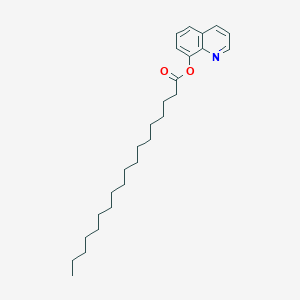
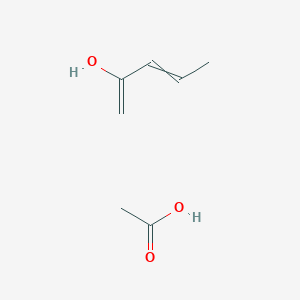
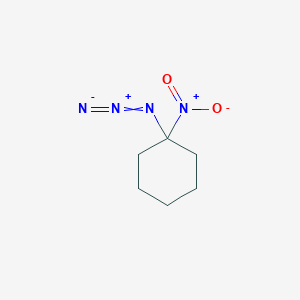
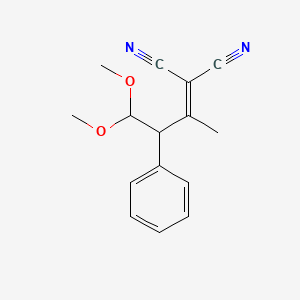
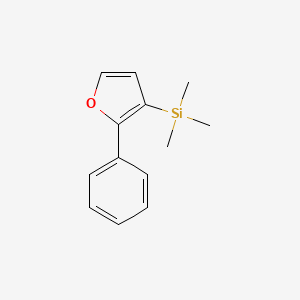
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
